molecular formula C7H8BNO6S B2779865 4-Methanesulfonyl-2-nitrophenylboronic acid CAS No. 2377609-89-5

4-Methanesulfonyl-2-nitrophenylboronic acid

Cat. No.: B2779865
CAS No.: 2377609-89-5
M. Wt: 245.01
InChI Key: VOUHIAQGTGBDNQ-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-nitrophenylboronic acid is an organoboron compound with the molecular formula C7H8BNO6S It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methanesulfonyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of 4-Methanesulfonyl-2-nitrophenylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-nitrophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amino-substituted phenylboronic acids.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

4-Methanesulfonyl-2-nitrophenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonylphenylboronic acid: Similar structure but lacks the nitro group.

    2-Nitrophenylboronic acid: Similar structure but lacks the methanesulfonyl group.

    Phenylboronic acid: Basic structure without any substituents.

Uniqueness

4-Methanesulfonyl-2-nitrophenylboronic acid is unique due to the presence of both methanesulfonyl and nitro groups, which can provide distinct reactivity and selectivity in chemical reactions. The combination of these functional groups allows for versatile applications in organic synthesis and potential biological activities.

Properties

IUPAC Name

(4-methylsulfonyl-2-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUHIAQGTGBDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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